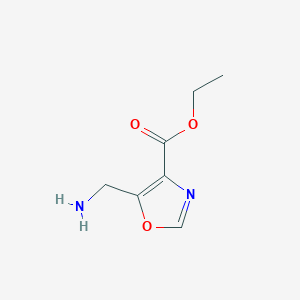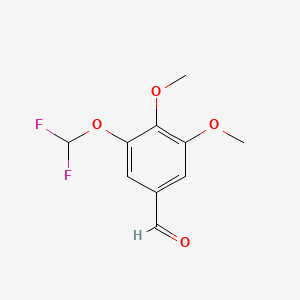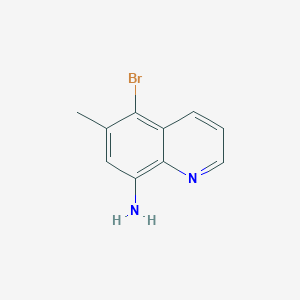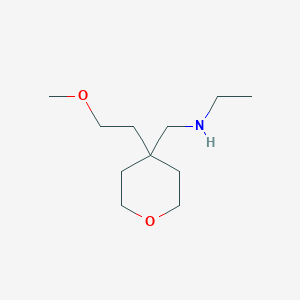
Ethyl 5-(aminomethyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(aminomethyl)oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminomethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(aminomethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce various aminomethyl-substituted oxazoles.
Aplicaciones Científicas De Investigación
Ethyl 5-(aminomethyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: The compound may be used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-(aminomethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 5-(aminomethyl)oxazole-4-carboxylate can be compared with other oxazole derivatives:
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor that includes an oxazole ring.
These compounds share the oxazole core but differ in their specific substituents and biological activities, highlighting the versatility and importance of the oxazole scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-7(10)6-5(3-8)12-4-9-6/h4H,2-3,8H2,1H3 |
Clave InChI |
JOVLJKGOAODDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)


![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)


![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)


![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)

